is a biochemical used in proteomics research.
2-Methyl-1-benzothiophene-3-carbaldehyde is a chemical compound with the molecular formula C10H8OS and a molecular weight of 176.24 g/mol. It is characterized by a benzothiophene ring structure with a methyl group and a carbaldehyde functional group. The compound appears as a pale yellow crystalline powder, typically melting between 85-98 °C, depending on purity and specific conditions . Its InChI Key is DRZGHNXLEQHVHB-UHFFFAOYSA-N, and it has a CAS number of 30446-99-2 .
There is no current information available on the specific mechanism of action of 2-Methyl-1-benzothiophene-3-carbaldehyde in biological systems.
2-Methyl-1-benzothiophene-3-carbaldehyde presents an interesting structure with potential applications in various fields. Here are some possibilities for future research:
These reactions are significant in synthetic organic chemistry for constructing more complex molecules.
Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde can be achieved through several methods:
Each method's efficiency and yield may vary based on reaction conditions and reagents used.
2-Methyl-1-benzothiophene-3-carbaldehyde finds applications in various fields:
Interaction studies involving 2-Methyl-1-benzothiophene-3-carbaldehyde may focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its potential therapeutic roles or toxicological profiles. Specific interactions would need to be explored through experimental assays.
Several compounds share structural similarities with 2-Methyl-1-benzothiophene-3-carbaldehyde, including:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
3-Methylbenzo[b]thiophene-2-carboxaldehyde | Contains benzothiophene core | Features a carboxaldehyde group instead of an aldehyde |
Benzothiophene | Core structure | Lacks substituents, simpler structure |
2-Ethylbenzothiophene | Similar core | Different substitution pattern |
These compounds highlight the unique features of 2-Methyl-1-benzothiophene-3-carbaldehyde, particularly its specific substitution at the methyl group and the presence of an aldehyde functional group. Each compound's distinct properties contribute to different potential applications in research and industry.